molecular formula C11H12F3NO2 B13951192 Ethyl 2-(methyl(trifluoromethyl)amino)benzoate

Ethyl 2-(methyl(trifluoromethyl)amino)benzoate

Cat. No.: B13951192
M. Wt: 247.21 g/mol
InChI Key: GMNPCKMBQDYYJV-UHFFFAOYSA-N
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Description

Ethyl 2-(methyl(trifluoromethyl)amino)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino benzoate ester. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methyl(trifluoromethyl)amino)benzoate typically involves the reaction of ethyl benzoate with methyl(trifluoromethyl)amine under controlled conditions. One common method includes the use of a Friedel-Crafts acylation followed by nucleophilic substitution. The reaction conditions often require the presence of a catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(methyl(trifluoromethyl)amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-[[3-trifluoromethyl)phenyl]amino]benzoate
  • Trifluoromethyl group-containing drugs

Comparison: Ethyl 2-(methyl(trifluoromethyl)amino)benzoate is unique due to its specific ester and trifluoromethyl functional groups, which confer distinct reactivity and stability compared to similar compounds. The presence of the trifluoromethyl group significantly enhances its electronegativity, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-[methyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-3-17-10(16)8-6-4-5-7-9(8)15(2)11(12,13)14/h4-7H,3H2,1-2H3

InChI Key

GMNPCKMBQDYYJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C)C(F)(F)F

Origin of Product

United States

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